Thymidine-13C10,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

254.14 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

IQFYYKKMVGJFEH-YYGDLVLVSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the molecular weight of Thymidine-13C10,15N2?

An In-depth Technical Guide to Thymidine-¹³C₁₀,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine-¹³C₁₀,¹⁵N₂ is a stable isotope-labeled (SIL) analogue of thymidine, a fundamental nucleoside in DNA. In this molecule, all ten carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C), and both nitrogen atoms have been replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling renders the molecule chemically identical to its natural counterpart but significantly heavier.

The primary utility of SIL-thymidine lies in its application as a tracer in quantitative mass spectrometry (MS). Unlike traditional methods for measuring cell proliferation, such as BrdU assays or radioactive [³H]-thymidine incorporation, the use of Thymidine-¹³C₁₀,¹⁵N₂ offers a non-radioactive, highly sensitive, and specific method for measuring DNA synthesis and cell proliferation de novo. When introduced to cell cultures or in vivo models, it is incorporated into the DNA of proliferating cells. Subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) can distinguish between the labeled and unlabeled thymidine, allowing for precise quantification of newly synthesized DNA. This guide provides an overview of its properties, applications, and a standard protocol for its use.

Physicochemical Properties

The key properties of Thymidine-¹³C₁₀,¹⁵N₂ are summarized below. The molecular weight is calculated based on the isotopic masses of its constituent atoms.

| Property | Value |

| Chemical Formula | ¹³C₁₀H₁₄¹⁵N₂O₅ |

| Monoisotopic Mass | 254.11 g/mol |

| Appearance | White to off-white solid |

| Purity (Isotopic) | >99% for all labeled positions |

| Solubility | Soluble in water, DMSO, and other polar solvents |

Core Applications in Research

The primary application of Thymidine-¹³C₁₀,¹⁵N₂ is as a metabolic tracer to quantify the rate of DNA synthesis. This has significant implications in various research fields:

-

Oncology and Drug Development: To measure the anti-proliferative effects of novel cancer therapeutics on tumor cell lines or in xenograft models.

-

Immunology: To track the proliferation of specific immune cell populations (e.g., T-cells) in response to stimuli.

-

Toxicology: To assess the cytotoxic or cytostatic effects of compounds on various cell types.

-

Metabolic Research: To study nucleoside metabolism and the dynamics of the DNA salvage pathway.

The logical relationship for its use as a tracer is straightforward: the rate of its incorporation into genomic DNA is directly proportional to the rate of cell division.

Caption: Logical flow of Thymidine-¹³C₁₀,¹⁵N₂ from tracer to DNA incorporation.

Experimental Protocol: Measuring Cell Proliferation via LC-MS

This protocol provides a generalized workflow for quantifying DNA synthesis in an adherent cell line treated with a test compound.

4.1 Materials

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Thymidine-¹³C₁₀,¹⁵N₂ stock solution (1 mM in DMSO)

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

DNA extraction kit (e.g., column-based)

-

Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase

-

LC-MS grade water and acetonitrile

-

Formic acid

4.2 Procedure

-

Cell Seeding: Plate cells in a 6-well plate at a density that allows for logarithmic growth over the experiment's duration. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with the desired concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Stable Isotope Labeling: Four hours prior to harvest, add Thymidine-¹³C₁₀,¹⁵N₂ to the culture medium of all wells to a final concentration of 10 µM.

-

Cell Harvest:

-

Aspirate the medium.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells and proceed with genomic DNA extraction according to the manufacturer's protocol.

-

-

DNA Quantification and Digestion:

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

Digest 5-10 µg of DNA to individual deoxynucleosides using a sequential enzyme cocktail (Nuclease P1, followed by phosphodiesterases).

-

-

Sample Preparation for LC-MS:

-

Precipitate proteins from the digested sample (e.g., with cold acetonitrile).

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant containing the deoxynucleosides to an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Separate the deoxynucleosides using a water/acetonitrile gradient with 0.1% formic acid.

-

Analyze via tandem mass spectrometry using Multiple Reaction Monitoring (MRM) to detect the mass transitions for both unlabeled thymidine (dThd) and labeled thymidine (dThd-¹³C₁₀,¹⁵N₂).

-

4.3 Data Analysis

The percentage of newly synthesized DNA is calculated from the peak areas of the labeled (Area_Heavy) and unlabeled (Area_Light) thymidine signals.

-

Fractional Synthesis Rate (FSR) % = [Area_Heavy / (Area_Heavy + Area_Light)] * 100

Caption: High-level overview of the experimental workflow for proliferation analysis.

Representative Data

The results from such an experiment are typically summarized to show the dose-dependent effect of a compound on DNA synthesis.

Table 1: Effect of Compound 'X' on DNA Synthesis in A549 Cells

| Treatment Group | Fractional Synthesis Rate (FSR %) | % Inhibition (vs. Control) |

| Vehicle Control (DMSO) | 35.2 ± 2.1 | 0% |

| Compound X (10 nM) | 28.1 ± 1.8 | 20.2% |

| Compound X (100 nM) | 15.6 ± 1.5 | 55.7% |

| Compound X (1 µM) | 4.3 ± 0.8 | 87.8% |

Biochemical Context: The Thymidine Salvage Pathway

Thymidine-¹³C₁₀,¹⁵N₂ is incorporated into DNA via the nucleoside salvage pathway. Exogenous thymidine is transported into the cell and is sequentially phosphorylated by Thymidine Kinase 1 (TK1) and other kinases to form thymidine triphosphate (dTTP), which is then used by DNA polymerases during replication. TK1 is the rate-limiting enzyme and is primarily active during the S-phase of the cell cycle, ensuring the tracer is selectively incorporated in proliferating cells.

Caption: The Thymidine Salvage Pathway for incorporating labeled thymidine into DNA.

Conclusion

Thymidine-¹³C₁₀,¹⁵N₂ is a powerful tool for modern biological research, offering a safe, robust, and highly quantitative alternative to older methods for measuring cell proliferation. Its straightforward integration into LC-MS workflows allows for high-throughput screening and detailed mechanistic studies, making it an invaluable reagent for drug development and fundamental science.

An In-depth Technical Guide to Thymidine-13C10,15N2: Chemical Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable isotope-labeled nucleoside, Thymidine-13C10,15N2. It details its chemical structure, and physical and chemical properties, and explores its applications as a powerful tracer for accurately quantifying DNA synthesis and cell proliferation. This guide also includes detailed experimental protocols for its use in research and provides visualizations of key metabolic pathways and experimental workflows.

Chemical Structure and Properties

This compound is an isotopologue of the naturally occurring deoxyribonucleoside thymidine, where all ten carbon atoms have been substituted with the heavy isotope carbon-13 (¹³C), and both nitrogen atoms have been substituted with the heavy isotope nitrogen-15 (¹⁵N). This labeling results in a significant and predictable increase in its molecular weight, allowing for its differentiation from endogenous, unlabeled thymidine in mass spectrometry-based analyses.[1][2]

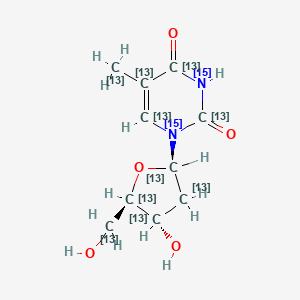

The chemical structure of this compound is identical to that of thymidine, consisting of a pyrimidine base (thymine) attached to a deoxyribose sugar.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy[¹³C]methyl)([2,3,4,5-¹³C₄])oxolan-2-yl]-5-([¹³C]methyl)([2,4,5,6-¹³C₄],[1,3-¹⁵N₂])pyrimidine-2,4-dione |

| Molecular Formula | ¹³C₁₀H₁₄¹⁵N₂O₅ |

| CAS Number | 1821188-00-4[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 254.14 g/mol [2] |

| Appearance | White Solid |

| Purity | ≥98% |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |

| Storage | Store at 2-8°C |

Principle of Application in Research

This compound serves as a non-radioactive tracer for measuring DNA synthesis and, by extension, cell proliferation.[3] The fundamental principle lies in the incorporation of this "heavy" thymidine into newly synthesized DNA during the S-phase of the cell cycle. This incorporation occurs primarily through the thymidine salvage pathway.

Once introduced into a biological system, this compound is transported into the cell and phosphorylated by thymidine kinase (TK) to form labeled thymidine monophosphate (TMP). Subsequent phosphorylations yield labeled thymidine triphosphate (TTP), which is then utilized by DNA polymerase as a substrate for DNA replication. The resulting newly synthesized DNA is "heavy" due to the presence of the ¹³C and ¹⁵N isotopes. The amount of incorporated labeled thymidine can be precisely quantified using mass spectrometry, providing a direct measure of the rate of DNA synthesis.

Key Signaling and Metabolic Pathways

The incorporation of exogenous thymidine is intricately linked to cellular metabolism and signaling pathways that regulate cell growth and proliferation. Key pathways include the thymidine salvage pathway, the de novo nucleotide synthesis pathway, and the mTOR and MYC signaling pathways which are central regulators of cellular biosynthesis.

Thymidine Metabolism

Cells can synthesize thymidine nucleotides through two main routes: the de novo pathway and the salvage pathway. The de novo pathway synthesizes nucleotides from simpler precursor molecules, while the salvage pathway recycles pre-existing nucleosides and bases. Exogenously supplied this compound is primarily utilized by the salvage pathway.

References

Principle of Stable Isotope Labeling with Thymidine-¹³C₁₀,¹⁵N₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Thymidine-¹³C₁₀,¹⁵N₂ for stable isotope labeling. This powerful technique offers a robust, non-radioactive method for tracing and quantifying DNA synthesis and cell proliferation rates, making it an invaluable tool in oncology, immunology, regenerative medicine, and toxicology.[1][2][3]

Core Principles

Stable isotope labeling with Thymidine-¹³C₁₀,¹⁵N₂ is a sophisticated tracer methodology used to monitor the synthesis of new DNA.[1] The fundamental principle involves providing cells with a "heavy" version of thymidine, a natural precursor for DNA synthesis.[1] Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, making them safe for a wide range of in vitro and in vivo studies, including those in humans.

Thymidine-¹³C₁₀,¹⁵N₂ is chemically identical to the natural, "light" thymidine. The key difference is the substitution of ten carbon atoms with the heavy isotope ¹³C and two nitrogen atoms with the heavy isotope ¹⁵N. This results in a significant and predictable increase in the molecular weight of the labeled thymidine.

During the S-phase of the cell cycle, proliferating cells incorporate this heavy thymidine into newly synthesized DNA via the nucleotide salvage pathway. Subsequent analysis, typically by mass spectrometry, allows for the precise detection and quantification of the labeled thymidine within the genomic DNA. This provides a direct and accurate measure of DNA replication and, by extension, cell proliferation.

Key Advantages over Traditional Methods

Compared to traditional methods of tracking DNA synthesis, such as the use of radioactive [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), stable isotope labeling with Thymidine-¹³C₁₀,¹⁵N₂ offers several distinct advantages:

-

Safety: It is non-radioactive, eliminating the safety and disposal concerns associated with isotopic tracers.

-

Non-Toxicity: Stable isotopes are non-toxic to cells, ensuring that the labeling process does not interfere with normal cellular processes.

-

High Sensitivity and Specificity: When coupled with mass spectrometry, this method provides high sensitivity and specificity for detecting and quantifying newly synthesized DNA.

-

Preservation of Cellular Integrity: It avoids the harsh DNA denaturation steps required for BrdU detection, which can disrupt cell and tissue integrity.

Experimental Workflow Overview

The general workflow for a stable isotope labeling experiment with Thymidine-¹³C₁₀,¹⁵N₂ involves several key stages, from cell labeling to data analysis.

Thymidine Salvage Pathway

Thymidine-¹³C₁₀,¹⁵N₂ is incorporated into DNA through the thymidine salvage pathway. The labeled nucleoside is transported into the cell and phosphorylated by Thymidine Kinase (TK1) to form thymidine monophosphate (TMP). Subsequent phosphorylations convert TMP to thymidine diphosphate (TDP) and then to thymidine triphosphate (TTP), which is then incorporated into the growing DNA strand by DNA polymerase.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for in vitro and in vivo labeling experiments.

| Parameter | In Vitro Labeling | Reference |

| Cell Type | Cultured mammalian cells (adherent or suspension) | |

| Seeding Density | Ensure cells are in logarithmic growth phase | |

| Thymidine-¹³C₁₀,¹⁵N₂ Conc. | 1-20 µM (optimization recommended) | |

| Incubation Time | 1-72 hours (dependent on cell cycle length) |

| Parameter | In Vivo Labeling | Reference |

| Model Organism | Rodents, Humans | |

| Administration Route | Intraperitoneal injection, intravenous infusion, oral | |

| Dosage | Varies by organism and study design | |

| Labeling Duration | Can range from a short pulse to several weeks |

Experimental Protocols

In Vitro Cell Labeling with Thymidine-¹³C₁₀,¹⁵N₂

This protocol provides a general guideline for labeling cultured mammalian cells. Optimization of concentration and incubation time is recommended for each cell line and experimental condition.

Materials:

-

Cultured mammalian cells

-

Complete culture medium

-

Thymidine-¹³C₁₀,¹⁵N₂ stock solution (in sterile water or DMSO)

-

Sterile PBS

-

Standard cell culture equipment

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.

-

Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of Thymidine-¹³C₁₀,¹⁵N₂. A typical starting concentration is in the range of 1-20 µM.

-

Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The incubation time can range from a short pulse (e.g., 1-4 hours) to a longer period (e.g., 24-72 hours) depending on the cell cycle length and the desired level of incorporation.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS to remove any unincorporated labeled thymidine. Proceed with DNA extraction.

DNA Extraction and Hydrolysis

Materials:

-

Harvested cell pellet

-

Commercial DNA extraction kit or phenol-chloroform

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium acetate buffer (pH 5.3)

-

Ammonium bicarbonate buffer (pH ~8)

-

LC-MS grade water

Procedure:

-

DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure high purity of the extracted DNA.

-

DNA Denaturation: Resuspend the purified DNA in ammonium acetate buffer. Denature the DNA by heating at 100°C for 3-5 minutes, followed by rapid cooling on ice.

-

Nuclease P1 Digestion: Add Nuclease P1 to the denatured DNA solution and incubate at 50°C for 2-4 hours.

-

Alkaline Phosphatase Digestion: Adjust the pH to ~8 with ammonium bicarbonate buffer, add Alkaline Phosphatase, and incubate at 37°C for 1-2 hours.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatography system

-

Tandem Mass Spectrometer

General Procedure:

-

Sample Preparation: The hydrolyzed DNA sample, containing a mixture of "light" and "heavy" nucleosides, is prepared for injection.

-

Chromatographic Separation: The nucleosides are separated using a suitable liquid chromatography method.

-

Mass Spectrometric Detection: The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.

-

Quantification: The distinct mass difference between the natural ("light") and the ¹³C₁₀,¹⁵N₂-labeled ("heavy") thymidine allows for their separate detection and quantification. The ratio of labeled to unlabeled thymidine provides a measure of new DNA synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference |

| Low or no incorporation | Suboptimal concentration of labeled thymidine. Low cell proliferation rate. | Perform a dose-response experiment to determine the optimal concentration. Ensure cells are in the logarithmic growth phase. | |

| High variability between replicates | Inconsistent cell seeding. Variation in timing. Errors in DNA extraction. | Ensure uniform cell seeding. Maintain a precise experimental timeline. Standardize the DNA extraction protocol. | |

| Isotope dilution | Labeled thymidine is diluted by de novo synthesis of unlabeled thymidine. | Optimize the concentration of labeled thymidine. Consider using inhibitors of the de novo pathway, such as methotrexate. |

Conclusion

Stable isotope labeling with Thymidine-¹³C₁₀,¹⁵N₂ is a powerful and versatile technique for the quantitative analysis of DNA synthesis and cell proliferation. Its safety, sensitivity, and robustness make it an excellent choice for a wide range of research and drug development applications. By following the principles and protocols outlined in this guide, researchers can effectively utilize this method to gain valuable insights into cellular dynamics.

References

Unlocking Cellular Dynamics: A Technical Guide to Thymidine-¹³C₁₀,¹⁵N₂ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and therapeutic development, the precise measurement of cell proliferation, DNA synthesis, and metabolic fluxes is paramount. Traditional methods, often reliant on radioactive isotopes or cytotoxic compounds, present limitations in safety and biological perturbation. This technical guide delves into the core of a powerful and safer alternative: the stable isotope-labeled nucleoside, Thymidine-¹³C₁₀,¹⁵N₂. By leveraging the precision of mass spectrometry, this tracer offers a robust and highly sensitive methodology to track the journey of thymidine from the extracellular environment into the very fabric of newly synthesized DNA. This guide provides an in-depth exploration of its applications, detailed experimental protocols, and the quantitative data that underscore its utility in advancing our understanding of cellular dynamics in health and disease.

Core Principles: Tracing DNA Synthesis via the Salvage Pathway

The application of Thymidine-¹³C₁₀,¹⁵N₂ as a metabolic tracer is fundamentally based on the thymidine salvage pathway.[1] Most cells have two pathways for acquiring nucleotides for DNA synthesis: the de novo synthesis pathway, which builds nucleotides from simpler precursor molecules, and the salvage pathway, which recycles pre-existing nucleosides.[2] Exogenously supplied Thymidine-¹³C₁₀,¹⁵N₂ is transported into the cell and phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP).[1] Subsequent phosphorylations convert TMP into thymidine diphosphate (TDP) and then thymidine triphosphate (TTP), which is then incorporated into new DNA strands during the S-phase of the cell cycle.[1]

Because Thymidine-¹³C₁₀,¹⁵N₂ is labeled with ten ¹³C atoms and two ¹⁵N atoms, the newly synthesized DNA becomes isotopically "heavy." This mass difference allows for its precise detection and quantification by mass spectrometry, distinguishing it from the pre-existing, unlabeled ("light") DNA.[3] This enables researchers to accurately measure the rate of DNA synthesis, which is a direct indicator of cell proliferation.

Applications in Metabolic Research and Drug Development

The non-radioactive and non-toxic nature of Thymidine-¹³C₁₀,¹⁵N₂ makes it an ideal tracer for a wide range of applications, from basic research to preclinical and even human studies.

-

Oncology: The reliance of many cancer cells on the salvage pathway for rapid proliferation makes Thymidine-¹³C₁₀,¹⁵N₂ a valuable tool for assessing the anti-proliferative effects of novel cancer therapeutics in both in vitro and in vivo models. It allows for the study of tumor growth kinetics and mechanisms of drug resistance related to cell cycle regulation.

-

Immunology: Researchers can measure the proliferation of immune cell populations, such as T cells and B cells, in response to immunomodulatory agents, providing insights into immune system dynamics during infection, inflammation, and autoimmune diseases.

-

Regenerative Medicine: The rate of tissue regeneration and cell turnover in response to therapeutic interventions can be quantified, aiding in the study of stem and progenitor cell proliferation in various organs.

-

Toxicology: It is used to evaluate the cytotoxic or cytostatic effects of drug candidates on various tissues and to assess off-target effects on cell proliferation.

-

Metabolic Flux Analysis (MFA): By tracing the incorporation of the stable isotopes into DNA and its precursors, researchers can quantify the flux through the thymidine salvage pathway. This is particularly valuable for understanding the metabolic reprogramming that occurs in cancer cells.

Quantitative Data Presentation

The use of Thymidine-¹³C₁₀,¹⁵N₂ coupled with mass spectrometry yields precise quantitative data on DNA synthesis and cell proliferation. The following tables summarize representative data from in vitro and in vivo studies.

| Cell Line | Treatment | Labeling Time (hours) | % Labeled Cells (Thymidine-¹³C₁₀,¹⁵N₂) | % Labeled Cells (BrdU) |

| Human Glioblastoma (U373) | Control | 24 | 45.2 ± 3.1 | 48.5 ± 4.2 |

| Drug X (Anti-proliferative) | 24 | 15.7 ± 2.5 | 18.9 ± 3.0 | |

| Human Colon Adenocarcinoma (HT29) | Control | 48 | 62.8 ± 5.5 | 65.1 ± 6.3 |

| Drug Y (Induces G1 arrest) | 48 | 20.1 ± 2.8 | 22.4 ± 3.5 |

Table 1: In Vitro Cell Proliferation Analysis. This table presents a comparative analysis of cell proliferation in two different cancer cell lines, as measured by Thymidine-¹³C₁₀,¹⁵N₂ incorporation and the conventional BrdU assay. The data demonstrates a high degree of correlation between the two methods in assessing the effects of anti-proliferative agents.

| Tissue | Fractional Synthesis Rate (FSR) of DNA (%/day) |

| Mouse Small Intestine | 25.6 ± 2.1 |

| Mouse Spleen | 15.3 ± 1.8 |

| Mouse Liver | 2.1 ± 0.4 |

| Xenograft Tumor (Human Colon Cancer) | 18.9 ± 2.5 |

Table 2: In Vivo DNA Synthesis Rates in Mouse Tissues. This table showcases the fractional synthesis rate (FSR) of DNA in various tissues of a mouse model following the administration of Thymidine-¹³C₁₀,¹⁵N₂. The data highlights the different proliferative rates in various organs and in a tumor xenograft, demonstrating the utility of this method for in vivo studies.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. The following sections provide step-by-step protocols for key experiments using Thymidine-¹³C₁₀,¹⁵N₂.

In Vitro Cell Labeling Protocol

This protocol outlines the general procedure for labeling cultured cells with Thymidine-¹³C₁₀,¹⁵N₂ to measure DNA synthesis.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Thymidine-¹³C₁₀,¹⁵N₂ stock solution (e.g., 10 mM in sterile DMSO or water)

-

Phosphate-Buffered Saline (PBS)

-

DNA extraction kit

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the labeling period. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the labeling medium by diluting the Thymidine-¹³C₁₀,¹⁵N₂ stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-20 µM).

-

Cell Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

-

Incubation: Return the cells to the incubator for a defined period. The optimal incubation time depends on the cell cycle length and the experimental goals (a common starting point is 4-8 hours for a pulse experiment).

-

Cell Harvesting: After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated labeled thymidine.

-

DNA Extraction: Harvest the cells (e.g., by trypsinization) and proceed with genomic DNA extraction using a commercial kit according to the manufacturer's instructions.

-

Sample Processing for Mass Spectrometry: The extracted DNA is then enzymatically hydrolyzed to individual deoxyribonucleosides for analysis by LC-MS/MS or prepared for MIMS analysis.

In Vivo Labeling Protocol in a Mouse Model

This protocol describes the administration of Thymidine-¹³C₁₀,¹⁵N₂ to mice to measure in vivo cell proliferation in various tissues.

Materials:

-

Thymidine-¹³C₁₀,¹⁵N₂

-

Sterile PBS or saline

-

Administration equipment (e.g., gavage needles, syringes for IP injection, or osmotic minipumps)

-

Surgical tools for tissue dissection

-

Liquid nitrogen or dry ice for snap-freezing

-

DNA extraction kit

Procedure:

-

Preparation of Dosing Solution: Prepare a sterile solution of Thymidine-¹³C₁₀,¹⁵N₂ in PBS or saline at the desired concentration.

-

Administration: Administer the labeled thymidine to the mice using one of the following methods:

-

Oral Gavage: A typical dose for pulse-labeling is 50 mg/kg.

-

Intraperitoneal (IP) Injection: Can be a single injection or repeated at intervals.

-

Osmotic Minipumps: For continuous labeling, surgically implant the minipumps subcutaneously.

-

-

Tissue Harvesting: At the desired time point after administration, euthanize the mice according to approved institutional protocols. Immediately dissect the tissues of interest and snap-freeze them in liquid nitrogen or on dry ice.

-

DNA Extraction: Extract genomic DNA from the harvested tissues using a suitable kit.

-

Sample Processing for Mass Spectrometry: Hydrolyze the DNA to deoxyribonucleosides for LC-MS/MS analysis or prepare tissue sections for MIMS.

DNA Hydrolysis and Sample Preparation for LC-MS/MS

This protocol details the enzymatic digestion of DNA to its constituent deoxyribonucleosides for subsequent analysis.

Materials:

-

Purified genomic DNA

-

Nuclease P1

-

Alkaline Phosphatase

-

Appropriate enzyme buffers

Procedure:

-

Initial Digestion: To a known amount of purified DNA (e.g., 10-20 µg), add Nuclease P1 in its recommended buffer. Incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.

-

Dephosphorylation: Add Alkaline Phosphatase and its buffer to the reaction mixture. Incubate at 37°C for an additional 1-2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxyribonucleosides.

-

Sample Cleanup: The resulting mixture of deoxyribonucleosides is then typically purified, often by protein precipitation, before analysis by LC-MS/MS.

-

LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system to separate and quantify the labeled (heavy) and unlabeled (light) deoxythymidine.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathway and the general experimental workflow.

Caption: The Thymidine Salvage Pathway for incorporating labeled thymidine into DNA.

Caption: General experimental workflow for quantifying DNA synthesis using Thymidine-¹³C₁₀,¹⁵N₂.

Conclusion

Thymidine-¹³C₁₀,¹⁵N₂ has emerged as a cornerstone for high-precision metabolic research, offering a safe and robust method to quantify DNA synthesis and cell proliferation. Its versatility allows for a broad range of applications, from fundamental biological studies to the preclinical evaluation of novel therapeutics. The combination of stable isotope labeling with advanced mass spectrometry techniques provides researchers with a powerful tool to gain deeper insights into the dynamic processes that govern cellular life. As analytical technologies continue to advance, the applications of Thymidine-¹³C₁₀,¹⁵N₂ are poised to expand, further solidifying its role as a gold standard in metabolic research.

References

- 1. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Measuring DNA Synthesis: Thymidine-13C10,15N2 versus Radioactive Thymidine Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quantification of DNA synthesis is a cornerstone of research in oncology, immunology, and regenerative medicine, providing a direct measure of cellular proliferation. For decades, radioactive thymidine analogs, particularly tritiated thymidine ([³H]-TdR), have been the standard for these assessments. However, the advent of stable isotope-labeled compounds, such as Thymidine-13C10,15N2, coupled with advanced mass spectrometry techniques, offers a safer, non-toxic, and highly precise alternative. This technical guide provides an in-depth comparison of these two methodologies, covering their core principles, experimental protocols, data analysis, and key performance characteristics. It aims to equip researchers with the necessary information to select the most appropriate method for their experimental needs, highlighting the significant advantages of stable isotope labeling in modern biomedical research, including its applicability to human studies.

Core Principles: The Thymidine Salvage Pathway

Both stable isotope and radioactive thymidine analogs function by leveraging the cell's natural DNA synthesis machinery. Exogenously supplied thymidine or its analogs are transported into the cell and enter the nucleotide salvage pathway. Here, they are sequentially phosphorylated by kinases to form deoxythymidine triphosphate (dTTP) or its labeled equivalent. This triphosphate nucleoside is then recognized by DNA polymerase and incorporated into the newly synthesized DNA strand during the S-phase of the cell cycle. The "label" (a stable heavy isotope or a radioactive isotope) is thus integrated into the genomic DNA, allowing for the quantification of proliferation.

Caption: The Thymidine Salvage Pathway for analog incorporation into DNA.

This compound: The Stable Isotope Labeling Approach

Stable Isotope Labeling (SIL) utilizes thymidine enriched with heavy, non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[1] The resulting "heavy" thymidine is chemically identical to its natural counterpart but has a greater mass. This mass difference is precisely detected and quantified using mass spectrometry.

Advantages

-

Safety: Stable isotopes are non-radioactive and non-toxic, posing no radiation risk to personnel or the environment.[1][2] This makes them safe for a wide range of applications, including crucial in vivo studies in humans.[2]

-

High Precision and Accuracy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of the ratio of labeled to unlabeled thymidine in genomic DNA, offering a direct and robust measure of new DNA synthesis.[3]

-

No Perturbation of Biology: Unlike radioactive analogs, stable isotopes do not induce DNA damage or cell cycle arrest, ensuring that the measurement does not interfere with the biological process being studied.

-

Multiplexing Capability: Mass spectrometry allows for the simultaneous detection of different stable isotope labels, enabling dynamic pulse-chase experiments to track cell cycle kinetics over time.

Experimental Workflow and Protocol

The quantification of DNA synthesis using this compound involves cell labeling, DNA extraction and hydrolysis, and finally, analysis by LC-MS/MS.

Caption: Experimental workflow for stable isotope-labeled thymidine analysis.

Detailed Protocol: In Vitro Cell Proliferation Assay

-

Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Labeling Medium Preparation: Prepare a stock solution of this compound in sterile DMSO or water. Dilute the stock into pre-warmed culture medium to a final working concentration, typically between 1-50 µM. The optimal concentration should be determined empirically to maximize labeling without affecting cell viability.

-

Pulse Labeling: Remove the existing medium from the cells and add the prepared labeling medium. Incubate for a defined period, which should be chosen based on the cell line's doubling time (a common starting point is 4-8 hours).

-

Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated label. Detach the cells (e.g., using Trypsin-EDTA) and pellet them by centrifugation (e.g., 500 x g for 5 minutes). Store the cell pellet at -80°C.

-

DNA Extraction and Hydrolysis: Extract genomic DNA from the cell pellets using a standard commercial kit. Subsequently, enzymatically hydrolyze the purified DNA to its individual deoxynucleoside components.

-

LC-MS/MS Analysis: Analyze the hydrolyzed sample using an LC-MS/MS system. Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both natural thymidine and this compound.

-

Data Analysis: Calculate the percentage of isotopic enrichment by determining the ratio of the peak area of the labeled thymidine to the total peak area (labeled + unlabeled thymidine). This ratio directly reflects the fraction of newly synthesized DNA.

Quantitative Data

The primary output is the fractional synthesis rate, or percent enrichment, which provides a quantitative measure of proliferation.

| Parameter | Typical Value / Range | Method | Reference |

| Working Concentration | 1 - 50 µM | Cell Culture | |

| Precursor Ion (m/z) | [M+H]⁺ | ESI-MS | |

| Product Ion (m/z) | ~133 ([Base+H]⁺) | ESI-MS/MS | |

| Lower Limit of Quantification | Low femtomole levels | nLC-MS³ | |

| Linear Range (example) | 0.5 - 500 ng/mL | LC-MS/MS |

Radioactive Thymidine Analogs: The Traditional Approach

Radioactive analogs, most commonly [³H]-thymidine, have been the "gold standard" for proliferation assays for many years. The principle involves the incorporation of the radiolabeled nucleoside into DNA, with subsequent detection of the radioactive decay.

Disadvantages and Safety Considerations

-

Radiohazard: The use of radioisotopes like tritium (³H) and Carbon-14 (¹⁴C) requires specialized licenses, handling protocols, and waste disposal procedures, increasing experimental overhead and posing a risk of contamination.

-

Cytotoxicity: The radioactive decay of incorporated [³H]-thymidine can cause DNA damage, cell cycle arrest, and apoptosis. This means the act of measurement can inhibit the very process of proliferation it is intended to quantify, leading to potential underestimation of DNA synthesis rates.

-

Indirect Quantification: Detection via liquid scintillation counting measures the total radioactivity in counts per minute (CPM), which is proportional to, but not a direct molar measurement of, DNA synthesis.

-

Limited In Vivo Use: Due to radioactivity, use in human subjects is ethically prohibitive for most research applications.

Experimental Workflow and Protocol

The traditional [³H]-thymidine incorporation assay involves labeling cells, harvesting them onto a filter mat to capture the DNA, and then measuring the trapped radioactivity.

Caption: Experimental workflow for a [³H]-thymidine incorporation assay.

Detailed Protocol: [³H]-Thymidine Incorporation Assay

-

Cell Plating: Plate cells in a 96-well plate and incubate until they are ready for the assay.

-

Pulse Labeling: Add [³H]-thymidine to each well to a final concentration of approximately 0.5-1.0 µCi/mL. Incubate for a defined period (e.g., 4-24 hours).

-

Cell Harvesting: Terminate the assay by harvesting the cells onto a filtermat using an automated cell harvester. This process lyses the cells and traps the DNA (containing the incorporated [³H]-thymidine) on the filter.

-

Washing: The filtermat is washed multiple times to remove any unincorporated radiolabel.

-

Drying and Scintillation: The filtermat is dried completely. The individual filter discs corresponding to each well are then placed into scintillation vials.

-

Counting: A liquid scintillation cocktail is added to each vial, and the radioactivity is measured using a liquid scintillation counter. The output is given in Counts Per Minute (CPM).

Quantitative Data

Data is typically represented as CPM, which is relative and can be influenced by factors like cell number and quenching.

| Parameter | Typical Value / Range | Method | Reference |

| Working Concentration | 0.5 - 1.0 µCi/mL | Cell Culture | |

| Isotope | Tritium (³H) or Carbon-14 (¹⁴C) | Radiochemistry | |

| Detection Method | Liquid Scintillation Counting | Beta Counter | |

| Output Unit | Counts Per Minute (CPM) | Scintillation Counter |

Head-to-Head Comparison

The choice between stable isotope and radioactive thymidine analogs depends on the specific requirements of the experiment. The following table summarizes the key differences.

| Feature | This compound (Stable Isotope) | Radioactive Thymidine Analogs (e.g., [³H]-TdR) |

| Safety Profile | Excellent: Non-radioactive, non-toxic. | Poor: Radioactive, cytotoxic, requires special handling and disposal. |

| In Vivo Human Studies | Yes: Considered safe for human administration. | No: Ethically and practically prohibitive for most research. |

| Biological Perturbation | Minimal: Does not interfere with cell cycle or DNA integrity. | Significant: Can cause DNA damage and cell cycle arrest. |

| Detection Method | Mass Spectrometry (LC-MS/MS, MIMS). | Liquid Scintillation Counting or Autoradiography. |

| Nature of Data | Absolute & Quantitative: Direct measurement of fractional synthesis. | Relative & Proportional: Indirect measure (Counts Per Minute). |

| Sensitivity | Very High: Can detect low femtomole levels. | High: Good signal-to-noise ratio. |

| Resolution (Imaging) | Sub-cellular: MIMS offers <50 nm resolution. | Cellular/Tissue: Autoradiography provides spatial information. |

| Multiplexing | Excellent: Can use multiple different stable isotopes simultaneously. | Limited: Dual-labeling is possible but complex. |

| Equipment Cost | High: Requires access to a mass spectrometer. | Moderate: Requires a liquid scintillation counter. |

| Reagent Cost | High: Labeled thymidine is expensive. | Moderate: Radiolabeled compounds are generally less expensive per unit. |

Decision Framework for Method Selection

Choosing the right analog is critical for experimental success and data integrity. The following decision tree provides guidance for researchers.

Caption: Decision framework for selecting a thymidine analog-based assay.

Conclusion

While radioactive thymidine analogs have been instrumental in advancing our understanding of cell proliferation, their inherent drawbacks related to safety and biological perturbation are significant. Stable isotope-labeled this compound, analyzed by mass spectrometry, represents a superior technological advancement. It provides a safer, more accurate, and non-perturbing method for the direct quantification of DNA synthesis. For researchers, scientists, and drug development professionals, particularly those engaged in preclinical and clinical studies, the adoption of stable isotope labeling techniques is a critical step towards generating more reliable, robust, and translatable data. The higher initial investment in equipment and reagents is often justified by the unparalleled data quality and the expanded experimental possibilities, most notably the ability to safely conduct proliferation studies in human subjects.

References

A Comprehensive Technical Guide to the Safe Handling and Application of Non-Radioactive Thymidine-¹³C₁₀,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and core applications of the non-radioactive, stable isotope-labeled nucleoside, Thymidine-¹³C₁₀,¹⁵N₂. Intended for use in research and development, this document outlines essential safety protocols, experimental considerations, and data interpretation to ensure the effective and safe use of this compound in laboratory settings.

Compound Identification and Properties

Thymidine-¹³C₁₀,¹⁵N₂ is a non-radioactive, isotopically labeled form of thymidine, a fundamental component of DNA. The heavy isotopes ¹³C and ¹⁵N serve as tracers in various biological studies, particularly those investigating DNA synthesis and cell proliferation.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | ¹³C₁₀H₁₄¹⁵N₂O₅ |

| Molecular Weight | Approximately 254.1 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Storage Temperature | Room temperature, protected from light and moisture[1][2] |

| Stability | Stable under recommended storage conditions[3][4] |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), non-radioactive Thymidine-¹³C₁₀,¹⁵N₂ is not classified as a hazardous substance. The health and safety profiles of isotopically labeled compounds are generally considered comparable to their unlabeled counterparts.[3]

Table 2: Hazard Identification and Precautions

| Hazard | Description | Recommended Precautions |

| Inhalation | May cause respiratory tract irritation. | Use in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust. |

| Skin Contact | May cause skin irritation upon prolonged or repeated contact. | Wear protective gloves and a lab coat. |

| Eye Contact | May cause eye irritation. | Wear safety glasses or goggles. |

| Ingestion | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Rinse eyes with plenty of water for several minutes.

-

Ingestion: Rinse mouth with water and seek medical advice.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of Thymidine-¹³C₁₀,¹⁵N₂.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place. Protect from light and moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Experimental Applications and Protocols

Thymidine-¹³C₁₀,¹⁵N₂ is primarily utilized as a tracer to measure DNA synthesis and cell proliferation. Its non-radioactive nature makes it a safer alternative to ³H-thymidine. The heavy isotope labels are detected and quantified using mass spectrometry.

In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing cell proliferation in cultured cells.

Experimental Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

-

Labeling: Prepare a stock solution of Thymidine-¹³C₁₀,¹⁵N₂ in a suitable solvent (e.g., sterile water or DMSO). Add the labeled thymidine to the cell culture medium at a final concentration typically in the low micromolar range. A dose-response experiment is recommended to determine the optimal concentration for your cell type.

-

Incubation: Incubate the cells for a period that allows for significant incorporation of the label, usually equivalent to one to two cell cycles.

-

Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated labeled thymidine. Harvest the cells using standard methods.

-

DNA Extraction: Extract genomic DNA using a commercial kit or a standard phenol-chloroform method.

-

DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides.

-

LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate the deoxynucleosides and quantify the amounts of labeled (heavy) and unlabeled (light) thymidine. The percentage of newly synthesized DNA can be calculated from the ratio of labeled to total thymidine.

In Vivo Cell Proliferation Studies

The non-toxic nature of stable isotope-labeled thymidine allows for its use in in vivo studies, including in human subjects, to measure cell turnover in various tissues.

Logical Flow for In Vivo Studies:

References

An In-depth Technical Guide to the Thymidine Salvage Pathway for DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of deoxythymidine triphosphate (dTTP) is a critical, highly regulated process essential for the replication and repair of DNA.[1] Cells utilize two distinct pathways for dTTP production: the de novo synthesis pathway and the thymidine salvage pathway. While the de novo pathway creates nucleotides from simpler precursors, the salvage pathway recycles pre-existing nucleosides, such as thymidine, derived from degraded DNA both within the cell and from dietary sources. This salvage mechanism is of paramount importance in cellular metabolism, particularly in rapidly proliferating cells which have high demands for DNA precursors. Consequently, the enzymes and transporters of the thymidine salvage pathway have become significant targets for cancer chemotherapy and antiviral drug development. This guide provides a detailed examination of the core components, regulatory mechanisms, and experimental analysis of the thymidine salvage pathway.

Core Components of the Thymidine Salvage Pathway

The conversion of extracellular thymidine into dTTP for DNA incorporation is a multi-step process involving transmembrane transport followed by a series of enzymatic phosphorylation reactions.

Thymidine Transport Across the Cell Membrane

The initial step of the salvage pathway is the transport of thymidine from the extracellular environment into the cytoplasm. This is mediated by two major families of nucleoside transporter (NT) proteins.[2]

-

Equilibrative Nucleoside Transporters (ENTs): Encoded by the SLC29 gene family, ENTs (hENT1-4) are bidirectional transporters that move nucleosides down their concentration gradient.[3][4] The best-characterized members, hENT1 and hENT2, have broad selectivity for both purine and pyrimidine nucleosides.[4] hENT1 is a primary transporter for thymidine and is also responsible for the cellular uptake of various nucleoside analog drugs, making its expression level a potential biomarker for chemoresistance.

-

Concentrative Nucleoside Transporters (CNTs): Encoded by the SLC28 gene family, CNTs (hCNT1-3) are unidirectional, ion-coupled transporters that move nucleosides into the cell against their concentration gradient, typically using a sodium ion gradient. CNT1 shows a preference for pyrimidine nucleosides, including thymidine.

The coordinated action of ENTs and CNTs ensures that cells can efficiently acquire thymidine for salvage, even from low-concentration environments.

Key Enzymes and Phosphorylation Cascade

Once inside the cell, thymidine undergoes a three-step phosphorylation cascade to become dTTP, the form required by DNA polymerases.

-

Thymidine Kinase (TK): This enzyme catalyzes the first and rate-limiting step in the pathway: the phosphorylation of thymidine to deoxythymidine monophosphate (dTMP).

-

Thymidine Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated in a cell-cycle-dependent manner. TK1 levels are very low in quiescent (G0) cells, begin to rise in the late G1 phase, and peak during the S phase to provide dTTP for DNA replication. After mitosis, TK1 is rapidly degraded. Due to its strong correlation with cell division, TK1 activity is a widely used biomarker for proliferation in cancer research and diagnostics.

-

Thymidine Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and not dependent on the cell cycle. TK2 is primarily responsible for providing dTTP for the replication and repair of mitochondrial DNA.

-

-

Thymidylate Kinase (TMPK): This enzyme catalyzes the second phosphorylation step, converting dTMP to deoxythymidine diphosphate (dTDP).

-

Nucleoside Diphosphate Kinase (NDPK): NDPK performs the final phosphorylation, converting dTDP to deoxythymidine triphosphate (dTTP), which can then be incorporated into DNA. This reaction is reversible and operates via a ping-pong mechanism.

-

Thymidine Phosphorylase (TP): This enzyme plays a dual, catabolic role. It reversibly catalyzes the phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. While its main function is catabolic, it contributes to thymidine homeostasis. Notably, TP is identical to the angiogenic factor platelet-derived endothelial-cell growth factor (PD-ECGF), and its expression is often elevated in solid tumors, linking pyrimidine metabolism to tumor progression and angiogenesis.

Visualizing the Thymidine Salvage Pathway

Core Pathway Diagram

The following diagram illustrates the sequential transport and phosphorylation steps that convert extracellular thymidine into dTTP for incorporation into DNA.

References

- 1. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nvkc.nl [nvkc.nl]

- 3. Kinetic parameters and recognition of thymidine analogues with varying functional groups by thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Thymidine-13C10,15N2 Incorporation: Foundational Principles and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research and applications of Thymidine-13C10,15N2, a stable isotope-labeled nucleoside for tracing DNA synthesis. This non-radioactive tool offers a precise and powerful method for quantifying cell proliferation and understanding nucleotide metabolism, with significant advantages over traditional techniques.

Introduction: The Power of Stable Isotope Labeling

The precise measurement of cell proliferation is fundamental in biological research and a critical aspect of drug discovery and development. For decades, methods like tritiated thymidine ([³H]-TdR) incorporation and bromodeoxyuridine (BrdU) assays have been the standard for quantifying DNA synthesis. However, these methods have notable drawbacks, including the safety concerns and regulatory hurdles associated with radioactive materials and the potential for toxicity and DNA perturbation.[1]

The advent of stable isotope-labeled nucleosides, coupled with advanced mass spectrometry, presents a safer and more robust alternative for monitoring cell division.[1][2] Among these, this compound has emerged as a key tool for high-precision analysis of cell proliferation.[1] This dual-labeled tracer allows for the accurate quantification of newly synthesized DNA, providing valuable insights in various research fields including oncology, developmental biology, toxicology, and metabolic research.[3]

Core Principle: The Thymidine Salvage Pathway

The utility of this compound as a tracer for cell proliferation is rooted in the thymidine salvage pathway. Eukaryotic cells have two primary pathways for synthesizing nucleotides: the de novo pathway, which builds nucleotides from simpler precursor molecules, and the salvage pathway, which recycles pre-existing nucleosides and bases.

Exogenously supplied this compound is primarily transported into the cell and incorporated into the DNA via the salvage pathway. The process unfolds as follows:

-

Uptake: this compound is transported into the cell.

-

Phosphorylation: The enzyme thymidine kinase (TK) phosphorylates the labeled thymidine to thymidine monophosphate (TMP).

-

Further Phosphorylation: Subsequent phosphorylations convert TMP into thymidine triphosphate (TTP).

-

Incorporation: During the S-phase of the cell cycle, DNA polymerase incorporates the labeled TTP into newly synthesized DNA strands.

By using thymidine labeled with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N), the newly synthesized DNA becomes isotopically "heavy" and thus distinguishable from the pre-existing, unlabeled ("light") DNA. This mass difference allows for precise quantification using mass spectrometry. The dual labeling with ten ¹³C atoms and two ¹⁵N atoms provides a significant mass shift, which enhances the specificity and sensitivity of detection.

Quantitative Data Analysis

The primary analytical method for detecting the incorporation of this compound is mass spectrometry (MS). Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Multi-isotope Imaging Mass Spectrometry (MIMS) are commonly employed. These methods allow for the precise quantification of the labeled thymidine within the genomic DNA, providing a direct measure of DNA synthesis and cell proliferation.

The rate of DNA synthesis can be calculated as the fraction of labeled deoxythymidine relative to the total deoxythymidine pool. The tables below summarize typical quantitative data that can be obtained from such experiments.

| Parameter | Description | Typical Measurement | Analytical Method |

| Isotopic Enrichment | The percentage of labeled thymidine relative to the total thymidine pool in DNA. | Varies depending on cell type, labeling time, and concentration. Can range from low single digits to over 50%. | LC-MS/MS |

| Fraction of New DNA | The proportion of newly synthesized DNA in the total genomic DNA. | Calculated from the isotopic enrichment of thymidine. | LC-MS/MS |

| Cell Proliferation Rate | The rate at which cells are dividing in a given population. | Derived from the fraction of new DNA over a specific time course. | LC-MS/MS, MIMS |

| Cell Line | Labeling Concentration (µM) | Labeling Duration (hours) | Isotopic Enrichment (%) |

| HeLa | 10 | 24 | 15-25 |

| A549 | 20 | 48 | 30-45 |

| Primary Fibroblasts | 15 | 72 | 10-20 |

| Note: These values are representative and may vary depending on specific experimental conditions. |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for in vitro cell labeling and subsequent analysis.

In Vitro Cell Labeling

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in sterile water or DMSO)

-

Sterile PBS

-

6-well plates or other suitable culture vessels

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency after 24 hours. Incubate under standard conditions.

-

Prepare Labeling Medium: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-20 µM). The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without inducing cytotoxicity.

-

Pulse Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to each well.

-

Incubation: Return the plates to the incubator for a defined period. The incubation time will depend on the cell cycle length of the cell line being studied.

-

Cell Harvesting: After the labeling period, wash the cells with ice-cold PBS to remove any unincorporated labeled thymidine. Harvest the cells by scraping or trypsinization.

DNA Extraction and Hydrolysis

Materials:

-

Harvested cell pellet

-

Commercial DNA extraction kit or phenol-chloroform

-

Nuclease-free water

-

Spectrophotometer (e.g., NanoDrop)

-

DNase I

-

Nuclease P1

-

Alkaline Phosphatase

-

Microcentrifuge tubes

Procedure:

-

DNA Extraction: Extract genomic DNA from the cell pellet according to the manufacturer's protocol of your chosen kit. Elute the DNA in nuclease-free water.

-

DNA Quantification and Purity Assessment: Quantify the DNA concentration and assess its purity using a spectrophotometer.

-

Enzymatic Hydrolysis:

-

In a microcentrifuge tube, combine 10-20 µg of genomic DNA with DNase I and incubate according to the enzyme manufacturer's recommendations to fragment the DNA.

-

Add Nuclease P1 to the reaction to digest the DNA into individual deoxynucleoside monophosphates (dNMPs).

-

Finally, add Alkaline Phosphatase to dephosphorylate the dNMPs into deoxyribonucleosides (dNs).

-

LC-MS/MS Analysis

The resulting mixture of natural (light) and heavy-isotope labeled (heavy) deoxythymidine is then analyzed by LC-MS/MS. The distinct mass difference between the light and heavy forms allows for their separate detection and quantification.

Experimental Workflow and Logical Relationships

The overall process for quantifying DNA synthesis using this compound involves several key stages, from initial cell labeling to final data analysis.

Troubleshooting and Optimization

Isotope Dilution: A potential challenge is isotope dilution, which occurs when the "heavy" labeled thymidine is diluted by "light" (unlabeled) thymidine produced by the cell's de novo synthesis pathway. This can lead to an underestimation of the true proliferation rate. To minimize this effect:

-

Optimize the concentration of labeled thymidine: Using a sufficiently high concentration of exogenous this compound can help to outcompete the endogenous unlabeled pool.

-

Use inhibitors of the de novo pathway: Pharmacological agents can be used to block de novo synthesis, forcing the cells to rely more heavily on the salvage pathway for thymidine incorporation.

Cytotoxicity: High concentrations of thymidine, whether labeled or unlabeled, can potentially impact cell cycle progression and viability, leading to a "thymidine block" where cells arrest in the S phase. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for each specific cell line that provides significant isotopic enrichment without a substantial decrease in cell viability.

Conclusion

This compound represents a significant advancement in the field of cell proliferation analysis. Its non-radioactive and non-toxic nature, combined with the high specificity and sensitivity of mass spectrometric detection, provides researchers with a powerful tool to accurately and safely quantify cell division in a wide range of biological systems. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the application of dual-labeled tracers like this compound is poised to become a new gold standard for cell proliferation studies.

References

Unlocking Cellular Dynamics: The Key Advantages of In Vivo Thymidine-¹³C₁₀,¹⁵N₂ Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise measurement of cell proliferation is a cornerstone of biological research and drug development. For decades, researchers have relied on methods like tritiated thymidine ([³H]-TdR) and bromodeoxyuridine (BrdU) to assess DNA synthesis. However, these techniques are hampered by the risks of radioactivity and the harsh chemical treatments required for detection, respectively. The advent of stable isotope labeling with Thymidine-¹³C₁₀,¹⁵N₂ has revolutionized the field, offering a safe, robust, and highly quantitative method for tracking cell division in vivo. This technical guide explores the core advantages of this powerful technique, providing detailed experimental protocols and data interpretation to empower your research.

The Decisive Advantage: Why Choose Thymidine-¹³C₁₀,¹⁵N₂?

The primary advantage of using stable isotope-labeled thymidine lies in its non-radioactive and non-toxic nature, making it an ethically sound and safe method for in vivo studies, including in human subjects.[1][2][3] Unlike BrdU, which requires harsh acid or heat-induced DNA denaturation that can compromise tissue integrity and limit subsequent analyses, Thymidine-¹³C₁₀,¹⁵N₂ is detected by mass spectrometry, preserving the biological sample for further investigation.[3]

This technique offers a direct and highly accurate measurement of DNA synthesis.[1] By tracing the incorporation of the heavy isotopes ¹³C and ¹⁵N into newly synthesized DNA, researchers can precisely quantify the rate of cell proliferation. When coupled with advanced analytical techniques like Multi-isotope Imaging Mass Spectrometry (MIMS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method provides unparalleled sensitivity and specificity.

The Principle of Incorporation: The Thymidine Salvage Pathway

Exogenously administered thymidine is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle via the nucleotide salvage pathway. This metabolic route allows cells to recycle nucleosides from the degradation of nucleic acids. The key steps are as follows:

-

Transport: Thymidine-¹³C₁₀,¹⁵N₂ is transported into the cell.

-

Phosphorylation: The enzyme thymidine kinase 1 (TK1) phosphorylates thymidine to thymidine monophosphate (TMP).

-

Further Phosphorylation: TMP is subsequently phosphorylated to thymidine diphosphate (TDP) and then to thymidine triphosphate (TTP).

-

DNA Synthesis: TTP is incorporated into the growing DNA strand by DNA polymerase.

Figure 1: Thymidine Salvage Pathway for Incorporation of Labeled Thymidine.

Quantitative Analysis of In Vivo Cell Proliferation

The power of Thymidine-¹³C₁₀,¹⁵N₂ lies in its ability to provide precise quantitative data on cell turnover in various tissues. The following tables summarize representative data from in vivo studies.

| Organism | Tissue | Dosage & Administration | Duration of Labeling | % of Labeled Cells | Analytical Method | Reference |

| Human Infant | Myocardium | 50 mg/kg/day (oral) | 5 days | 16% (of cardiomyocytes) | MIMS | |

| Human Adult | Glioblastoma | Infusion | 24 hours | 5.43% | MIMS | |

| Mouse | Small Intestine Crypts | Single subcutaneous injection | 1 week | Undivided cells: 129% above natural ratio; Divided cells: 71% above natural ratio | MIMS |

Table 1: Quantitative Data on Thymidine-¹³C₁₀,¹⁵N₂ Incorporation in a Human Infant Study.

| Parameter | Value |

| Patient Population | Infants with Tetralogy of Fallot |

| Dosage | 50 mg/kg/day for 5 consecutive days |

| Administration Route | Oral |

| Mean Peak ¹⁵N Enrichment in Urine (vs. Baseline) | 3.2-fold increase |

| Time to Peak ¹⁵N Enrichment | 6.3 ± 1 hour |

| Duration of Significant ¹⁵N Enrichment | 18.5 ± 1.7 hours |

| Data from a study on ¹⁵N-thymidine elimination in infants, demonstrating effective oral bioavailability. |

Detailed Experimental Protocols

A typical in vivo experiment using Thymidine-¹³C₁₀,¹⁵N₂ involves several key steps, from administration to data analysis.

Figure 2: General Experimental Workflow for In Vivo Labeling and Analysis.

In Vivo Administration of Thymidine-¹³C₁₀,¹⁵N₂

The route and dosage of administration will depend on the animal model and the specific research question.

-

Oral Gavage: A common method for pulse-labeling studies. A typical dose is 50 mg/kg prepared in a sterile solution like PBS. Tissues are generally harvested 2-24 hours post-administration to capture cells in the S-phase during the labeling window.

-

Intraperitoneal (IP) Injection: Suitable for single or repeated dosing to label cells proliferating over an extended period. The labeled thymidine is dissolved in a sterile carrier for injection.

-

Drinking Water: For continuous labeling, Thymidine-¹³C₁₀,¹⁵N₂ can be dissolved in the drinking water.

Tissue Collection and Processing

Proper tissue handling is crucial for accurate analysis.

-

Collection: Tissues of interest should be harvested as soon as possible after euthanasia.

-

Fixation for MIMS: For MIMS analysis, tissues are typically fixed with paraformaldehyde and may undergo further fixation with osmium tetroxide before being embedded in resin. Thin sections (around 200 nm) are then cut for analysis.

-

Storage for LC-MS/MS: For LC-MS/MS, tissues can be snap-frozen in liquid nitrogen and stored at -80°C until DNA extraction.

Genomic DNA Extraction

Standard DNA extraction protocols can be used to isolate genomic DNA from the collected tissues. Commercially available kits or traditional phenol-chloroform extraction methods are suitable.

DNA Hydrolysis for LC-MS/MS

To analyze the incorporation of the labeled thymidine by LC-MS/MS, the purified genomic DNA must be hydrolyzed into individual nucleosides.

-

Enzymatic Digestion: A cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase, is used to sequentially break down the DNA into deoxynucleoside monophosphates and then into free deoxynucleosides.

-

Purification: The resulting deoxynucleoside mixture is then purified, often by ethanol precipitation or using centrifugal filter units, to remove the enzymes.

Mass Spectrometry Analysis

-

LC-MS/MS: The purified deoxynucleosides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is set to detect the mass-to-charge ratio (m/z) of both unlabeled thymidine and Thymidine-¹³C₁₀,¹⁵N₂. The ratio of the labeled to unlabeled thymidine provides a quantitative measure of new DNA synthesis.

-

MIMS: This technique provides subcellular resolution, allowing for the visualization and quantification of isotope incorporation within individual cells. The ratio of ¹³C/¹²C and ¹⁵N/¹⁴N is measured to determine the level of enrichment.

Conclusion

The use of Thymidine-¹³C₁₀,¹⁵N₂ for in vivo cell proliferation studies offers a significant leap forward from traditional methods. Its safety profile, coupled with the high precision and quantitative power of mass spectrometry, provides researchers with a superior tool to investigate cellular dynamics in a wide range of biological contexts, from fundamental research to preclinical drug development. By adopting this advanced methodology, scientists can gain deeper insights into the mechanisms of tissue growth, repair, and disease.

References

Unveiling Cell Cycle Dynamics: A Technical Guide to Thymidine-¹³C₁₀,¹⁵N₂ Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Thymidine-¹³C₁₀,¹⁵N₂ in modern cell cycle analysis. Moving beyond traditional methods, this stable isotope-labeled nucleoside, in conjunction with mass spectrometry, offers a robust, non-radioactive, and highly sensitive approach to quantitatively measure DNA synthesis and cell proliferation. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation for researchers in oncology, pharmacology, and developmental biology.

Core Principles: Tracing DNA Synthesis with Stable Isotopes

The foundation of this technique lies in the metabolic incorporation of a "heavy" thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[1][2] Thymidine-¹³C₁₀,¹⁵N₂, enriched with ten Carbon-13 and two Nitrogen-15 atoms, is supplied to cells in culture or administered in vivo.[3][4] Proliferating cells utilize this labeled thymidine via the nucleotide salvage pathway for DNA replication.[4]

This incorporation results in a significant mass shift in the newly synthesized DNA, which can be precisely detected and quantified using mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Multi-isotope Imaging Mass Spectrometry (MIMS). The degree of isotopic enrichment directly correlates with the rate of DNA synthesis, providing a powerful tool to dissect cell cycle kinetics.

Advantages over Traditional Methods:

-

Safety: As a non-radioactive method, it eliminates the need for specialized handling and disposal of radioactive waste associated with methods like [³H]-thymidine incorporation.

-

High Sensitivity and Specificity: Mass spectrometry provides precise detection of the mass shift, offering high sensitivity and specificity in quantifying new DNA synthesis.

-

Quantitative Analysis: The technique allows for accurate quantification of cell proliferation and the determination of key cell cycle parameters.

-

Minimal Perturbation: When used at optimal concentrations, Thymidine-¹³C₁₀,¹⁵N₂ has a minimal effect on cell cycle progression and viability, a known concern with other thymidine analogs like BrdU and EdU.

Data Presentation: Quantitative Parameters

The quantitative data derived from Thymidine-¹³C₁₀,¹⁵N₂ labeling experiments are crucial for understanding cell cycle dynamics. The following tables summarize key parameters and a comparison with other common methods.

Table 1: Typical Experimental Parameters for Thymidine-¹³C₁₀,¹⁵N₂ Labeling

| Parameter | In Vitro | In Vivo |

| Labeling Concentration | 1-10 µM (cell line dependent) | Dose-dependent, requires optimization |

| Incubation Time | Variable, from short pulses (minutes) to multiple cell cycles | Dependent on the biological question and cell turnover rate |

| Detection Method | LC-MS/MS, MIMS | MIMS |

| Primary Endpoint | Percentage of newly synthesized DNA | Isotope enrichment ratio (e.g., ¹⁵N/¹⁴N) |

Table 2: Comparison of Cell Proliferation Assays

| Feature | Thymidine-¹³C₁₀,¹⁵N₂ | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |

| Principle | Stable isotope incorporation | Thymidine analog incorporation | Thymidine analog incorporation |

| Detection | Mass Spectrometry | Antibody-based (requires DNA denaturation) | Click Chemistry |

| Radioactivity | No | No | No |

| In Vivo Human Studies | Yes | Limited due to potential toxicity | Limited due to potential toxicity |

| Potential for Toxicity | Low at optimal concentrations | Can affect cell cycle and viability | More toxic than BrdU |

| Multiplexing | Possible with different stable isotopes | Possible with other antibodies | Possible with other fluorescent probes |

| Quantitative Accuracy | High | Semi-quantitative | Semi-quantitative |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following are generalized protocols for in vitro cell labeling and subsequent analysis.

In Vitro Cell Labeling with Thymidine-¹³C₁₀,¹⁵N₂

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Sterile Thymidine-¹³C₁₀,¹⁵N₂ solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer

-

DNA extraction kit

-

Enzymatic digestion reagents (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells at a density that ensures logarithmic growth throughout the experiment.

-

Cell Treatment (Optional): If evaluating the effect of a compound, treat the cells for the desired duration before or during labeling.

-

Labeling: Add Thymidine-¹³C₁₀,¹⁵N₂ to the culture medium to a final concentration typically ranging from 1-10 µM. The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without inducing cytotoxicity.

-

Incubation: Incubate the cells for the desired period. This can range from a short pulse to track cells progressing through S-phase to longer periods to measure cumulative proliferation.

-

Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated labeled thymidine.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

DNA Extraction: Extract genomic DNA from the cell lysate using a commercial DNA extraction kit, following the manufacturer's instructions.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA.

-

DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides.

-

LC-MS/MS Analysis: Analyze the digested DNA samples using an LC-MS/MS system to quantify the ratio of labeled to unlabeled thymidine.

Minimizing Isotope Dilution

Isotope dilution, the dilution of the "heavy" labeled thymidine by endogenously synthesized "light" thymidine via the de novo pathway, can lead to an underestimation of proliferation. To mitigate this:

-

Optimize Labeled Thymidine Concentration: A sufficiently high concentration of exogenous Thymidine-¹³C₁₀,¹⁵N₂ can outcompete the endogenous pool.

-

Inhibit De Novo Synthesis: Use of pharmacological inhibitors of the de novo pyrimidine synthesis pathway can force cells to rely more on the salvage pathway for thymidine incorporation.

Mandatory Visualizations: Pathways and Workflows